

An In-Depth Technical Guide to (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate

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Compound of Interest

Compound Name: (R)-BoroLeu-(+)-Pinanediol trifluoroacetate

Cat. No.: B563573

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Executive Summary: **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** is a chiral boronic acid ester derivative of critical importance in modern pharmaceutical development.^[1] Identified by its CAS number 179324-87-9, it serves as a cornerstone intermediate in the enantioselective synthesis of advanced therapeutic agents, most notably proteasome inhibitors for cancer therapy such as Bortezomib.^{[2][3]} Its unique structure, which combines a leucine boronic acid moiety, a (+)-pinanediol protecting group, and a trifluoroacetate counterion, provides stability, high stereochemical control, and specific reactivity.^{[2][4]} This guide offers a comprehensive technical overview of its chemical properties, synthesis applications, mechanism of action, and quality control protocols, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Analytical Properties

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a white to off-white powder characterized by its high purity, typically ≥99%.^{[2][5]} The (+)-pinanediol group serves as a chiral auxiliary and a protecting group for the boronic acid, enhancing its stability and ease of handling compared to the free acid.^{[3][4]} The trifluoroacetate salt form further improves its solubility and control in synthetic reactions.^[4]

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	179324-87-9	[2]
Molecular Formula	$C_{17}H_{29}BF_3NO_4$	[1]
Molecular Weight	379.22 g/mol	[1]
Appearance	White to off-white powder	[2] [5]
Melting Point	160 °C	
Purity	≥97% - 99%	[2]

| Storage | Hygroscopic, store at -20°C under inert atmosphere |[\[6\]](#) |

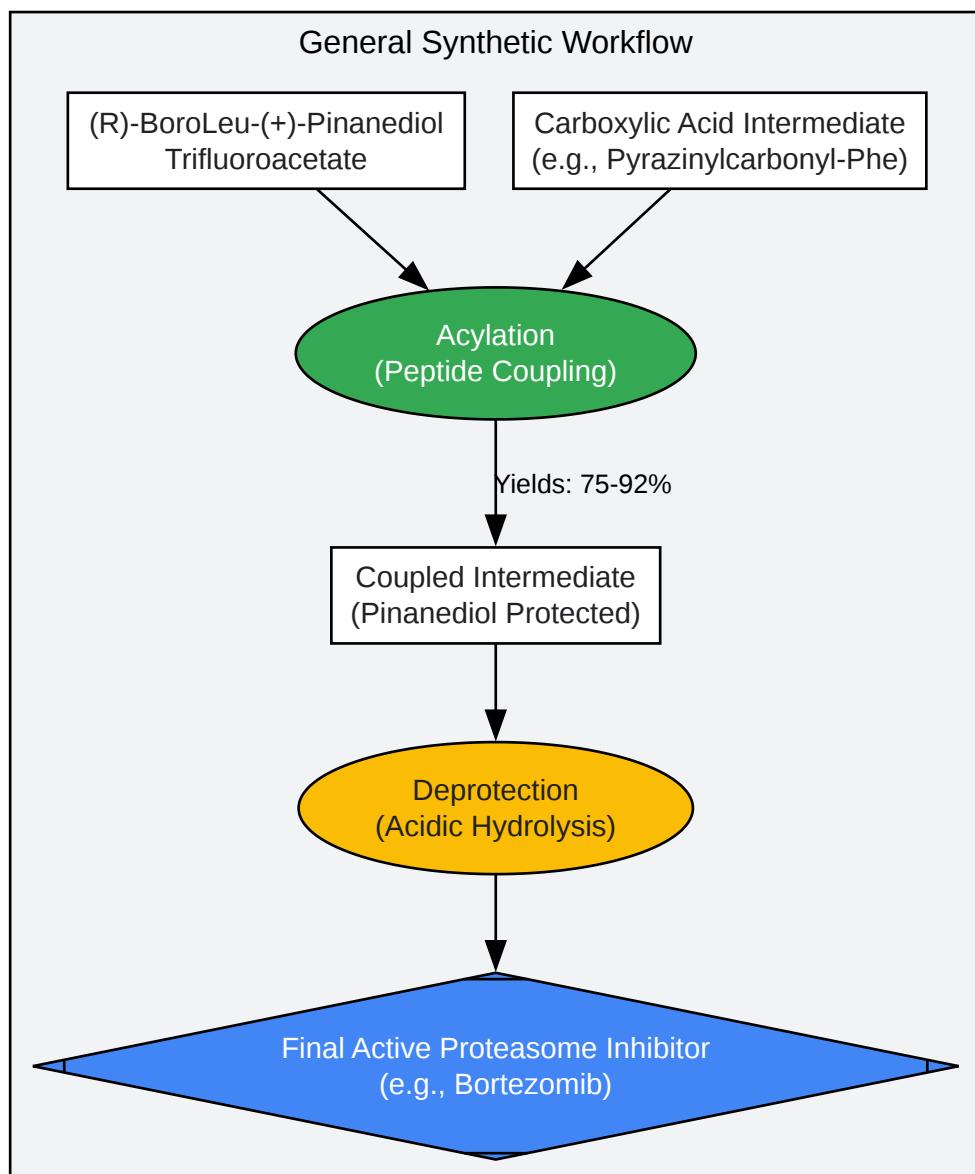
Table 2: Analytical Data Summary

Analysis	Data	Reference
1H -NMR	Characteristic peaks for pinanediol moiety (δ 1.2–1.8 ppm) and trifluoroacetate (δ 2.8–3.2 ppm)	[1]
ESI-MS	Confirms molecular ion peak at m/z 378.2 $[M-H]^-$	[1]

| HPLC | Retention time of 8.2 minutes (60:40 acetonitrile/water) |[\[1\]](#) |

Role in the Synthesis of Proteasome Inhibitors

The primary and most significant application of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** is as a key chiral building block for synthesizing proteasome inhibitors.[\[3\]](#) Its structure provides the essential framework required for the biological activity of drugs like Bortezomib, which target cellular protein degradation pathways.[\[3\]](#) The synthesis generally involves two critical steps: acylation of the amine and subsequent deprotection of the boronic acid.



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Caption: General workflow for synthesizing proteasome inhibitors.

The acylation step couples the primary amine of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** with a carboxylic acid-containing intermediate. This is a standard peptide coupling reaction critical for building the final drug molecule.[\[1\]](#)

- Objective: To form an amide bond between the boro-leucine intermediate and an N-protected amino acid or other carboxylic acid.

- Materials:

- **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate**
- Carboxylic acid intermediate (1.0 eq)
- Coupling Reagent: TBTU or HBTU (1.1 eq)[1]
- Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (2.0 eq)[1]
- Solvent: Anhydrous DMF or a mixture of DCM/DMF[1]

- Procedure:

- Dissolve the carboxylic acid intermediate in the chosen anhydrous solvent.
- Cool the mixture to 0°C in an ice bath.
- Add the coupling reagent (TBTU or HBTU) and base (NMM or DIPEA) to the solution and stir for 10-15 minutes to activate the acid.
- Add **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir for 16–24 hours.[1]
- Monitor reaction progress using TLC or LC-MS.
- Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
- Purify the resulting coupled intermediate using column chromatography (e.g., silica gel with an EtOAc/hexanes gradient).[1]

Table 3: Comparative Synthesis Parameters for Acylation

Parameter	Laboratory Method	Industrial Method	Reference
Scale	1–10 g	1–100 kg	[1]
Yield	75–90%	88–92%	[1]

| Purification | Column Chromatography | Crystallization / Continuous Processing |[\[1\]](#) |

To generate the active boronic acid, the pinanediol protecting group must be removed. This is typically achieved via acidic hydrolysis.[\[1\]](#)

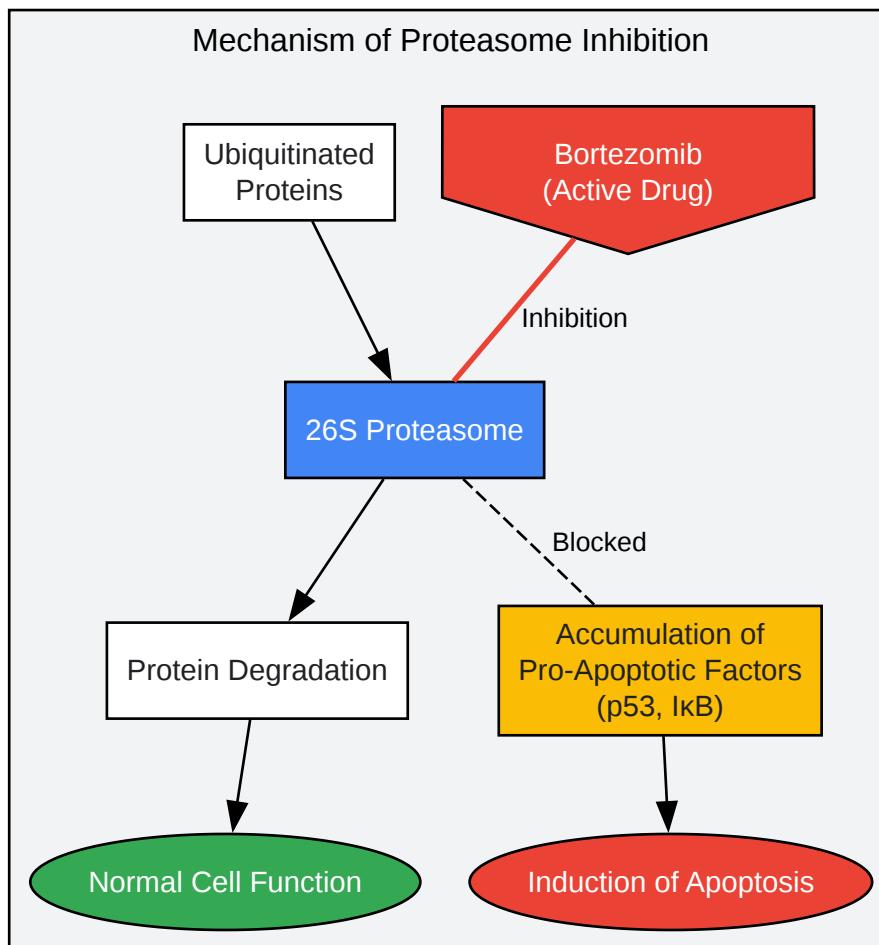
- Objective: To hydrolyze the pinanediol boronate ester to the free boronic acid.
- Procedure:
 - Dissolve the purified, protected intermediate in a suitable solvent system (e.g., methanol/hexane).
 - Add an aqueous acid (e.g., HCl).
 - Stir the biphasic mixture vigorously at room temperature.
 - Monitor the deprotection by LC-MS.[\[1\]](#)
 - Once the reaction is complete, separate the organic and aqueous layers. The free boronic acid can be isolated from the appropriate layer, often by lyophilization.

Mechanism of Action and Biological Relevance

Derivatives of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** function primarily as potent and reversible inhibitors of the 26S proteasome.[\[6\]](#) The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, playing a key role in regulating cell cycle, apoptosis, and signal transduction.[\[1\]](#)

In cancer cells, proteasome inhibition disrupts protein homeostasis, leading to the accumulation of pro-apoptotic proteins (e.g., p53, BAX) and cell cycle regulators. It also prevents the degradation of I κ B, an inhibitor of the pro-survival transcription factor NF- κ B. The collective result is the induction of programmed cell death (apoptosis).[\[1\]](#)[\[2\]](#) The boronic acid

warhead in the active drug forms a stable, covalent but reversible bond with the threonine residue in the proteasome's active site.[3]



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Caption: Inhibition of the proteasome leads to apoptosis.

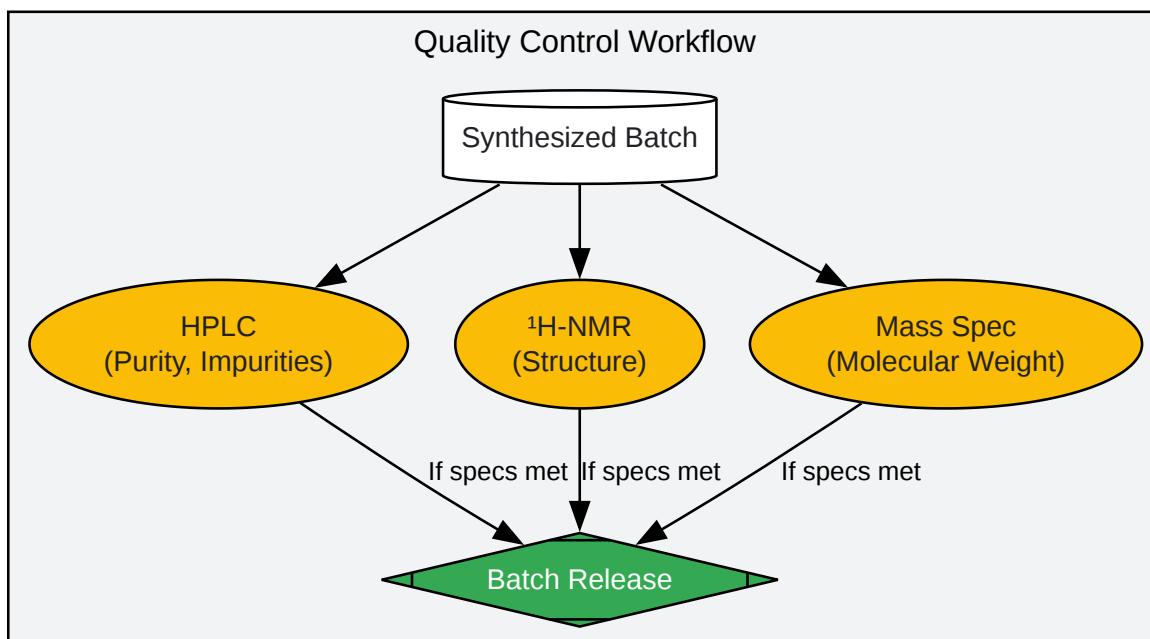
Table 4: Biological Activity of Derived Proteasome Inhibitors

Activity	IC50 / Effect	Target Subunit(s)	Cell Line Example	Reference
Proteasome Inhibition	Low micromolar	$\beta 5$ and $\beta 1$	MCF-7 (Breast Cancer)	[1]
Apoptosis Induction	Significant increase in Caspase-3	Caspase-3	MCF-7 (Breast Cancer)	[1]

| Immunoproteasome Selectivity | Preferential inhibition | Immunoproteasome ($\beta 5i$) | THP-1 (Monocyte) | [\[1\]](#) |

Quality Control and Validation

Ensuring the chemical and stereochemical purity of **(R)-BoroLeu-(+)-Pinanediol trifluoroacetate** is non-negotiable for its use as a pharmaceutical intermediate.[\[3\]](#) A rigorous quality control workflow employing multiple analytical techniques is essential to confirm its identity, purity, and chiral integrity.[\[1\]](#)[\[3\]](#)



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Caption: Analytical workflow for batch validation and release.

Table 5: Example Purity Specifications

Parameter	Specification Limit	Reference
Assay (by HPLC)	≥99.0%	[2][3]
Water Content	≤1.0%	[4]
Diastereoisomer	≤0.2%	[4]
Enantiomer	≤0.2%	[4]

| Residual Solvents (e.g., DCM) | ≤0.06% | [4] |

Conclusion

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is more than a mere chemical reagent; it is an indispensable component in the synthesis of life-saving therapeutics. Its well-defined stereochemistry and the stability afforded by the pinanediol and trifluoroacetate moieties make it an ideal starting material for complex, multi-step syntheses.[2][4] A thorough understanding of its properties, reaction protocols, and the mechanism of its derivatives is crucial for scientists and researchers aiming to develop the next generation of targeted therapies, particularly in the fields of oncology and immunology.

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